N-(3-cyanothiophen-2-yl)-2-(ethylthio)benzamide

Description

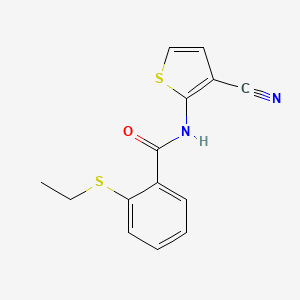

Chemical Structure and Properties The compound N-(3-cyanothiophen-2-yl)-2-(ethylthio)benzamide features a benzamide core substituted with an ethylthio (-S-C₂H₅) group at the 2-position of the benzene ring and a 3-cyanothiophen-2-yl moiety attached via the amide nitrogen. Its molecular formula is C₁₄H₁₂N₂OS₂, with a molecular weight of 296.39 g/mol (calculated). Key physicochemical properties include:

- logP: Estimated ~2.5–3.0 (based on the parent compound N-(3-cyanothiophen-2-yl)benzamide, logP = 2.18) .

- Hydrogen bond donors/acceptors: 1 donor (amide NH) and 4 acceptors (amide O, thiophene S, cyano N, and thioether S).

- Polar surface area: ~70–80 Ų (higher than the parent compound’s 40.18 Ų due to the ethylthio group) .

This structure combines a lipophilic benzamide scaffold with a polar cyanothiophene unit, balancing solubility and membrane permeability.

Properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)-2-ethylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS2/c1-2-18-12-6-4-3-5-11(12)13(17)16-14-10(9-15)7-8-19-14/h3-8H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXHLAAQUPSDOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=C(C=CS2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-cyanothiophen-2-yl)-2-(ethylthio)benzamide is a compound of significant interest in medicinal chemistry and materials science. Its unique structural features suggest potential biological activities, making it a candidate for further research. This article delves into its biological activity, synthesis, and relevant studies.

Synthesis

The synthesis of this compound typically involves a multi-step process, including the formation of the thiophene ring and subsequent acylation reactions. The specific steps can be summarized as follows:

- Formation of Thiophene Derivative : The starting material, 3-cyanothiophene, is reacted with an ethyl thio compound.

- Acylation : The resultant product undergoes acylation to introduce the benzamide functionality.

Antioxidant Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antioxidant properties. For instance, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay has been employed to evaluate the antioxidant capacity of related compounds, indicating a potential for scavenging free radicals effectively .

Antimicrobial Activity

The antimicrobial activity of this compound has been assessed against various microbial strains. In vitro studies have shown that this compound can inhibit the growth of specific bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It is hypothesized that it could modulate receptor activities, particularly those related to neurotransmission and inflammation.

Case Studies and Research Findings

A variety of studies have explored the biological implications of compounds similar to this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antioxidant activity using ABTS assay. |

| Study 2 | Showed antimicrobial effects against Gram-positive and Gram-negative bacteria. |

| Study 3 | Investigated enzyme inhibition properties, suggesting potential applications in drug design. |

Notable Research

One notable study focused on the synthesis and characterization of related thiophene derivatives, revealing their potential as pharmacophores in drug design due to their ability to interact with biological targets effectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzamide Core

Ethylthio vs. Methoxy/Chloro Substituents

- N-(3-cyanothiophen-2-yl)-2-(ethylthio)benzamide vs. N-(2-(2-oxo-2-(thiazol-2-ylamino)ethylthio)benzo[d]thiazol-6-yl)-2-methoxybenzamide (7t) : Ethylthio (-S-C₂H₅): Enhances lipophilicity (logP ~3) and may facilitate hydrophobic pocket binding. Methoxy (-OCH₃): Increases polarity (logP ~2) and hydrogen-bonding capacity. Biological Impact: Compound 7t (melting point 237.7–239.1°C) showed cytotoxic activity against cancer cell lines (e.g., MDA-MB-468), suggesting that polar groups like methoxy may improve solubility but reduce membrane penetration compared to ethylthio .

Thiophene vs. Thiazole/Oxadiazole Heterocycles

- 3-Cyanothiophene vs. 5-(Ethylthio)-1,3,4-oxadiazole (as in N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide) : Thiophene: Aromatic, electron-rich due to sulfur, with a cyano group (-CN) enhancing electrophilicity. Oxadiazole: Electron-deficient heterocycle, improving metabolic stability. Biological Impact: The oxadiazole derivative exhibited strong binding to human carbonic anhydrase II (hCA II) via interactions with Zn²⁺, while the cyanothiophene’s electron-withdrawing -CN group may favor interactions with nucleophilic residues .

Functional Group Comparisons

Cyano (-CN) vs. Nitro (-NO₂) Groups

- This compound vs. Nitazoxanide (2-acetolyloxy-N-(5-nitro-2-thiazolyl)benzamide) : Cyano: Moderately polar, participates in dipole interactions. Nitro: Strongly electron-withdrawing, increases metabolic susceptibility. Biological Impact: Nitazoxanide’s nitro group confers antiparasitic activity via redox cycling, whereas the cyano group may stabilize binding to enzymes like kinases or proteases .

Thioether (-S-) vs. Sulfonyl (-SO₂-) Linkages

- Ethylthio vs. Sulfonyl (e.g., in N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide) :

Antimicrobial and Anticancer Agents

- 2-Azetidinone Derivatives (e.g., N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide) : Chloro substituents and azetidinone rings confer antimicrobial activity (MIC <10 µg/mL).

- Thiadiazole Derivatives (e.g., N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide) : Piperidine-thiadiazole hybrids show acetylcholinesterase inhibition (IC₅₀ ~5–20 µM). Comparison: The cyanothiophene’s planar structure may favor DNA intercalation over enzyme inhibition .

Key Research Findings

- Cyanothiophene vs. Nitrothiazole: The cyano group’s lower redox activity compared to nitro may reduce off-target toxicity, making it suitable for long-term therapies .

- Ethylthio vs. Sulfonyl : Thioether-containing compounds generally exhibit better tissue penetration but lower metabolic stability than sulfonyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.